molecular formula C7H8N2O3 B1470026 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1518008-59-7

1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1470026
M. Wt: 168.15 g/mol
InChI Key: OEQHRGGHHZBYDK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .

Scientific Research Applications

Asymmetric Synthesis

The asymmetric total synthesis of complex molecules, such as (+)-Ryanodol and (+)-Ryanodine, utilizes 1H-pyrrole derivatives for constructing stereogenic centers. This approach demonstrates the role of pyrrole derivatives in synthesizing biologically active compounds with precise stereochemical control (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).

Catalytic Applications

Novel nano organo solid acids with urea moiety have been synthesized and characterized for their catalytic applications. These catalysts are used in the synthesis of various organic compounds, highlighting the versatility of 1H-pyrrole derivatives in facilitating chemical reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis of Bioactive Compounds

1H-pyrrole derivatives serve as intermediates in the synthesis of bioactive compounds. For example, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity involves pyrrole compounds as N-acylating agents, demonstrating their utility in pharmaceutical chemistry (Bijev, Prodanova, & Nankov, 2003).

Molecular Diversity and Functionalization

The three-component reaction involving α-amino acids and N-substituted maleimides generates functionalized pyrrolo[3,4-a]pyrrolizines and other heterocyclic compounds. This showcases the role of 1H-pyrrole derivatives in creating molecular diversity through multi-component reactions (Chen, Sun, Xie, & Yan, 2016).

Continuous Flow Synthesis

The development of a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates highlights the innovation in synthetic methodologies using pyrrole derivatives. This method emphasizes the efficiency and environmental benefits of modern synthetic approaches (Herath & Cosford, 2010).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6(10)4-9-2-1-5(3-9)7(11)12/h1-3H,4H2,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHRGGHHZBYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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